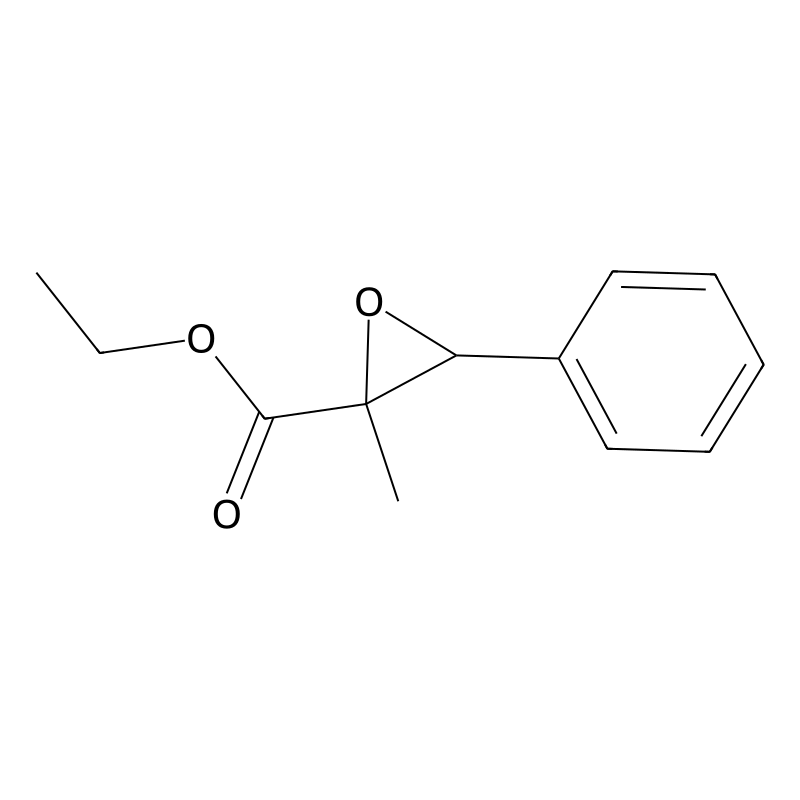Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Applications:
Based on the structure of the molecule, some potential research areas for Ethyl 2-methyl-3-phenyloxirane-2-carboxylate include:
- Organic synthesis: The molecule contains an epoxide ring, which is a reactive functional group commonly used in organic synthesis as a precursor to various other functionalities. Researchers might explore Ethyl 2-methyl-3-phenyloxirane-2-carboxylate as a starting material for the synthesis of more complex molecules ().
- Medicinal chemistry: Epoxides can sometimes exhibit interesting biological activities. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate could be investigated for potential medicinal properties, although there is no documented research on this specific application yet.
- Material science: Epoxides can be used as building blocks in the creation of polymers. Researchers might explore if Ethyl 2-methyl-3-phenyloxirane-2-carboxylate could be a component in the development of novel polymeric materials.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as BMK ethyl glycidate, is an organic compound with the molecular formula . It belongs to the class of glycidic esters and is characterized by an epoxide (oxirane) ring and an ester functional group. This compound typically appears as a clear, colorless to pale yellow viscous liquid or solid, with a sweet fruity aroma reminiscent of berries. It is sparingly soluble in water but soluble in organic solvents, making it useful in various applications within organic synthesis and pharmaceutical research .
- Hydrolysis: The compound can be hydrolyzed using hydrochloric acid to yield phenylacetone and sodium chloride.
- Oxidation and Reduction: The epoxide ring can undergo ring-opening under acidic or basic conditions, leading to the formation of diols or other derivatives.
- Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, producing various ester derivatives.
Common Reagents and Conditions- Hydrolysis: Hydrochloric acid is typically used.
- Oxidation: Strong oxidizing agents like potassium permanganate are effective.
- Reduction: Lithium aluminum hydride serves as a reducing agent .
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate can be synthesized through several methods, with one prominent route being the Darzens condensation reaction. This involves:
- Reacting acetophenone with the ethyl ester of monochloroacetic acid.
- Utilizing a base to facilitate the reaction.
- Forming an intermediate glycidic acid which is then esterified to yield the final product.
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. These conditions include controlling temperature, reaction time, and reactant concentrations, followed by purification techniques such as distillation or recrystallization .
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate has diverse applications:
- Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
- Pharmaceutical Research: The compound acts as a precursor for pharmaceutical substances.
- Industrial Use: It is utilized in producing fragrances and flavoring agents .
Several compounds share structural similarities with ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| Methyl 3-ethyl-3-phenyloxirane-2-carboxylate | Similar epoxide structure but different alkyl groups |
| 2-Ethyl-3-methyl-3-phenyl-2-oxiranecarboxylic acid ethyl ester | Contains an oxirane ring with variations in substituents |
| Ethyl 3-methyl-4-phenyloxirane-4-carboxylate | Different positioning of functional groups |
Uniqueness of Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is unique due to its specific combination of an epoxide ring adjacent to both a phenyl group and an ester functionality. This arrangement enhances its reactivity and versatility as an intermediate in organic synthesis compared to other similar compounds .








